N-(3,5-dimethylphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide
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Overview
Description
N-(3,5-dimethylphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C17H19F3N2O2 and its molecular weight is 340.346. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization of Polyamides
- Polyamides synthesized using aromatic diamines show enhanced thermal stability and excellent solubility due to thermally stable pendent imido groups and internally plasticizing n-alkyl chains. Such polymers are amorphous with typical layered structures formed by n-alkyl side chains, indicating potential applications in materials science (Choi & Jung, 2004).
Crystal Chemistry of Related Compounds
- The study of crystal chemistry in compounds like N,N‘-diphenylisophthalamide and related materials reveals important intermolecular interactions, which are crucial for understanding the material properties and potential applications in crystal engineering and materials science (Malone et al., 1997).
Synthesis of Aromatic Polyamides with Novel Groups
- Research on the synthesis of novel perfluorononenyloxy group containing aromatic polyamides highlights their amorphous nature and solubility in polar aprotic solvents. These polymers exhibit high thermal stability, making them suitable for high-performance applications (Wang & Yang, 1997).
Synthesis of Schiff’s Bases and 2-Azetidinones
- The synthesis and pharmacological activity of various Schiff’s bases and 2-azetidinones indicate their potential as CNS active agents, which can be explored for the development of potent and safe CNS active agents for therapeutic use (Thomas et al., 2016).
Novel Catalytic Reactions
- Tertiary enamides have been shown to undergo efficient and enantioselective intramolecular addition reactions to activated carbonyl moieties, producing highly enantioenriched derivatives. This has implications in organic synthesis, especially in the synthesis of compounds with specific stereochemical configurations (Yang et al., 2009).
Mechanism of Action
Target of Action
The primary target of N-(3,5-dimethylphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide is the enhancer of zeste homologue 2 (EZH2) . EZH2 is highly expressed in various malignant tumors and plays a crucial role in silencing tumor suppressor genes via trimethylation of H3K27 .
Mode of Action
This compound: interacts with EZH2, inhibiting its function . This compound has shown powerful inhibition towards EZH2, reducing the cellular H3K27me3 level in K562 cells .
Biochemical Pathways
The inhibition of EZH2 by This compound affects the trimethylation of H3K27, a biochemical pathway that leads to the silencing of tumor suppressor genes . This compound can increase the transcription expression of DIRAS3, a tumor suppressor in the downstream of EZH2 .
Result of Action
The molecular and cellular effects of This compound ’s action include a significant reduction in the cellular H3K27me3 level and an increase in the transcription expression of DIRAS3 . These changes suggest potential anticancer effects.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N2O2/c1-11-8-12(2)10-13(9-11)21-16(24)14-4-3-6-22(14)7-5-15(23)17(18,19)20/h5,7-10,14H,3-4,6H2,1-2H3,(H,21,24)/b7-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPFSTYFGAMXRA-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2CCCN2C=CC(=O)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)NC(=O)C2CCCN2/C=C/C(=O)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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